Imidazo[1,2-c]quinazolin-2(3H)-one
CAS No.: 60045-53-6
Cat. No.: VC16001552
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-c]quinazolin-2(3H)-one - 60045-53-6](/images/structure/VC16001552.png)
Specification
CAS No. | 60045-53-6 |
---|---|
Molecular Formula | C10H7N3O |
Molecular Weight | 185.18 g/mol |
IUPAC Name | 3H-imidazo[1,2-c]quinazolin-2-one |
Standard InChI | InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2 |
Standard InChI Key | DYLVKCNEVBQKLJ-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Introduction
Structural Characteristics and Physicochemical Properties
Imidazo[1,2-c]quinazolin-2(3H)-one features a fused bicyclic system comprising a quinazoline ring (positions 1–4 and 6–9) and an imidazole ring (positions 1, 2, 10, 11, and 12). The planar structure facilitates π-π stacking interactions, while substituents at positions 3, 5, and 9 modulate solubility and target binding . Key physicochemical parameters for representative derivatives are summarized below:
Property | Value (Representative Derivative) | Source |
---|---|---|
Molecular Formula | C₁₇H₁₀N₄O₃ (e.g., CID 6446124) | |
Molecular Weight | 318.29 g/mol | |
Predicted LogP | 2.8–3.5 | |
Hydrogen Bond Donors | 1–3 | |
Hydrogen Bond Acceptors | 4–6 |
Synthetic Methodologies
Core Scaffold Construction
The imidazo[1,2-c]quinazolin-2(3H)-one skeleton is typically synthesized via cyclodehydration of 4-chloroquinazoline precursors. For example, reaction of 2-aminobenzamide with allyl isothiocyanate under basic conditions (K₂CO₃/DMF, 80–100°C) yields 5-(allylsulfanyl) derivatives. Alternatively, acid-promoted cyclization of 2-((6,8-dihalo-2-phenylquinazolin-4-yl)amino)ethanols generates dihydroimidazoquinazolines, which are dehydrogenated to the aromatic system .
Functionalization Strategies
Late-stage diversification employs cross-coupling reactions:
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Sonogashira Coupling: Introduces alkynyl groups at position 7 (e.g., using terminal alkynes, Pd(PPh₃)₄, CuI) .
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Suzuki-Miyaura Reaction: Installs aryl/heteroaryl groups at position 9 (e.g., arylboronic acids, Pd(OAc)₂) .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties, as in 19e and 27e .
Biological Activities and Therapeutic Applications
α-Glucosidase Inhibition
Imidazo[1,2-c]quinazolin-2(3H)-one derivatives exhibit potent inhibition of Saccharomyces cerevisiae α-glucosidase, a target for type 2 diabetes management. Selected IC₅₀ values include:
Compound | IC₅₀ (µM) | Improvement vs. Acarbose | Source |
---|---|---|---|
11j | 12.44 ± 0.38 | 60.3-fold | |
19e | 50.0 ± 0.12 | 15.0-fold | |
27e | 50.0 ± 0.12 | 15.0-fold |
Mechanistic studies indicate competitive inhibition, with 11j binding to the enzyme’s active site via hydrogen bonds with Asp349 and Arg442 .
Anticancer Activity
Polycarbo-substituted derivatives demonstrate cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells. Bromo and iodo substituents at positions 7 and 9 enhance activity, with GI₅₀ values as low as 2.1 µM .
Structure-Activity Relationships (SAR)
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Position 3: Hydrophobic substituents (e.g., diphenyl) improve α-glucosidase inhibition by occupying a hydrophobic pocket .
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Position 5: Sulfur-containing groups (e.g., allylsulfanyl) increase metabolic stability .
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Position 9: Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance cytotoxicity but reduce solubility .
Molecular Docking and Mechanistic Insights
Docking simulations reveal that high-affinity derivatives like 11j form multiple interactions:
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